molecular formula C12H13N5O3 B2554481 4-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one CAS No. 2034396-22-8

4-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one

Cat. No.: B2554481
CAS No.: 2034396-22-8
M. Wt: 275.268
InChI Key: BEKCZXUFPKCKOD-UHFFFAOYSA-N
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Description

4-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrazine ring, a pyrrolidine moiety, and an imidazole ring, making it a versatile molecule for chemical modifications and functional studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrazine ring, followed by the introduction of the pyrrolidine moiety through nucleophilic substitution reactions. The final step involves the formation of the imidazole ring via cyclization reactions under controlled conditions. Specific reagents and catalysts, such as palladium or copper complexes, are often employed to facilitate these transformations.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms can be utilized to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

4-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions of the molecule, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenated compounds, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

4-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including infections and cancer.

    Industry: Utilized in the development of new materials, such as polymers and catalysts, due to its unique structural features.

Mechanism of Action

The mechanism of action of 4-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease progression or activate receptors that trigger beneficial cellular responses.

Comparison with Similar Compounds

Similar Compounds

    4-(3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl)-1H-imidazol-2(3H)-one: shares structural similarities with other heterocyclic compounds, such as:

Uniqueness

The uniqueness of this compound lies in its combination of three distinct heterocyclic rings, which confer a diverse range of chemical reactivity and biological activity. This structural complexity allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

4-(3-pyrazin-2-yloxypyrrolidine-1-carbonyl)-1,3-dihydroimidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O3/c18-11(9-5-15-12(19)16-9)17-4-1-8(7-17)20-10-6-13-2-3-14-10/h2-3,5-6,8H,1,4,7H2,(H2,15,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEKCZXUFPKCKOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=CN=C2)C(=O)C3=CNC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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